molecular formula C10H16ClF3N2O B2672483 2-chloro-N-[[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl]propanamide CAS No. 1215917-38-6

2-chloro-N-[[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl]propanamide

Cat. No.: B2672483
CAS No.: 1215917-38-6
M. Wt: 272.7
InChI Key: VYUZQWVKFHJTGT-UHFFFAOYSA-N
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Description

The compound “2-chloro-N-[[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl]propanamide” is a fluorine-containing organic compound . The special properties of fluorine atoms and fluorine-containing groups have led to an increasing number of applications for fluorine-containing organic compounds, which are also extremely widely used in the field of new drug development .


Synthesis Analysis

N-2,2,2-Trifluoroethylisatin ketimines have received the attention of many chemists since they were first developed as fluorine-containing synthons in 2015 . An alternative method for enantioselective synthesis of CF3-containing spirooxindoles via [3 + 2] cycloaddition between N-2,2,2-trifluoroethylisatin ketimines and 2,3-dioxopyrrolidines was developed .


Molecular Structure Analysis

The molecular formula of the compound is C9H14ClF3N2O . Unfortunately, the exact molecular structure of “this compound” is not available in the search results.


Physical and Chemical Properties Analysis

The molecular weight of the compound is 258.67 . Other physical and chemical properties like melting point, boiling point, and density are not available in the search results.

Scientific Research Applications

Synthesis and Chemical PropertiesResearch in the field of organic chemistry often focuses on the synthesis and structural analysis of novel compounds. For example, studies on similar pyrrolidine derivatives have described innovative synthetic routes and characterized the crystal structures of these compounds, providing foundational knowledge for the development of new pharmaceuticals and materials (Xue Si, 2009). Such research is crucial for understanding the chemical behavior and potential applications of new compounds, including those related to "2-chloro-N-[[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl]propanamide."

Biological Activities and Pharmacological Potential

Chemical compounds with complex structures, such as the one , are often explored for their biological activities. For instance, derivatives of pyrrolidine have been studied for their antifungal (Xue Si, 2009) and anti-inflammatory properties (A. Dassonville et al., 2008). These studies highlight the potential of such compounds in the development of new therapeutic agents.

Methodological Advances

Research on compounds like "this compound" also contributes to methodological advances in chemical synthesis and analysis. Studies detailing the synthesis of related compounds offer insights into new chemical reactions and techniques that can be applied to a wide range of research areas (A. Khlebnikov et al., 2018).

Properties

IUPAC Name

2-chloro-N-[[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16ClF3N2O/c1-7(11)9(17)15-4-8-2-3-16(5-8)6-10(12,13)14/h7-8H,2-6H2,1H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYUZQWVKFHJTGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1CCN(C1)CC(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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